2-Bromo-3-ethoxypyrazine
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Overview
Description
2-Bromo-3-ethoxypyrazine is a heterocyclic organic compound that contains a pyrazine ring substituted with a bromine atom at the second position and an ethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-ethoxypyrazine typically involves the bromination of 3-ethoxypyrazine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.
Reduction Reactions: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products:
- Substitution reactions yield various substituted pyrazines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dihydropyrazine derivatives.
Scientific Research Applications
2-Bromo-3-ethoxypyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 2-Bromo-3-ethoxypyrazine exerts its effects depends on the specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ethoxy group play crucial roles in determining the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
2-Bromo-3-methoxypyrazine: Similar in structure but with a methoxy group instead of an ethoxy group.
3-Bromo-2-ethoxypyrazine: The positions of the bromine and ethoxy groups are reversed.
2-Chloro-3-ethoxypyrazine: Contains a chlorine atom instead of a bromine atom.
Uniqueness: 2-Bromo-3-ethoxypyrazine is unique due to the specific positioning of the bromine and ethoxy groups, which influences its chemical reactivity and potential applications. The presence of the bromine atom makes it a versatile intermediate for further functionalization, while the ethoxy group can be modified to introduce additional functional groups.
Properties
IUPAC Name |
2-bromo-3-ethoxypyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKAGNYHIYGFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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